molecular formula C25H32N2O4 B1665753 Alvimopan CAS No. 156053-89-3

Alvimopan

货号 B1665753
CAS 编号: 156053-89-3
分子量: 424.5 g/mol
InChI 键: UPNUIXSCZBYVBB-JVFUWBCBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alvimopan is a medication used to help restore normal bowel function in patients who have just had bowel resection surgery . It is a peripherally acting mu-opioid receptor antagonist . It is also used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period .


Synthesis Analysis

The synthesis of Alvimopan involves several chemical reactions. One method involves using Compound VI as a reaction raw material. In a three-necked flask, 50g (1.0eq) of raw material VI 1 is added, then 300ml of ethanol and 5g of Pd/C catalyst are added. The system is kept under a hydrogen atmosphere and maintained at a constant temperature of 56 ℃ overnight. After the reaction is complete, diatomite filtration is used, and the product is concentrated to obtain a light yellow oily liquid VII 1, with a productive rate of about 98% .


Molecular Structure Analysis

Alvimopan has a molecular formula of C25H32N2O4 and an average molecular weight of 424.53 . It is a small molecule and belongs to the class of synthetic organic compounds .


Physical And Chemical Properties Analysis

Alvimopan has a molecular weight of 424.53 . It is a solid at room temperature and has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 684.1±55.0 °C at 760 mmHg and a vapour pressure of 0.0±2.2 mmHg at 25°C .

科学研究应用

1. Postoperative Ileus After Major Abdominal Surgery

  • Application : Alvimopan is used to accelerate the time to upper and lower gastrointestinal recovery following major abdominal surgeries .
  • Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
  • Results : Clinical trials have shown that Alvimopan can decrease the time to hospital discharge by about one day for patients undergoing major abdominal surgery .

2. Postoperative Ileus After Bowel Resection

  • Application : Alvimopan is used to help restore normal bowel function in patients who have just had bowel resection surgery .
  • Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
  • Results : Alvimopan has been shown to decrease the time to hospital discharge by about one day for patients undergoing bowel resection with primary anastomosis .

3. Postoperative Ileus After Simple Hysterectomy

  • Application : Alvimopan has been shown to improve the time to first bowel movement in women following simple total abdominal hysterectomy .
  • Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
  • Results : Alvimopan has been shown to improve the time to first bowel movement in women following simple total abdominal hysterectomy .

4. Reduction of Opioid Side Effects

  • Application : Alvimopan is used to reduce the side effects of opioids without reducing their pain-relieving effects .
  • Method : Alvimopan is administered orally. The dosage and frequency depend on the patient’s condition and the type of opioid being used .
  • Results : Alvimopan has been shown to effectively reduce the side effects of opioids, improving patient comfort and satisfaction .

5. Restoration of Normal Digestive Function

  • Application : Alvimopan is used to aid in the restoration of normal digestive function after a patient’s partial bowel resection .
  • Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
  • Results : Alvimopan has been shown to help the bowel recover more quickly after bowel surgery, so that patients can eat solid foods and have regular bowel movements .

6. Reduction of Opioid Side Effects

  • Application : Alvimopan is used to reduce the side effects of opioids without reducing their pain-relieving effects .
  • Method : Alvimopan is administered orally. The dosage and frequency depend on the patient’s condition and the type of opioid being used .
  • Results : Alvimopan has been shown to effectively reduce the side effects of opioids, improving patient comfort and satisfaction .

安全和危害

Alvimopan should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is recommended to ensure adequate ventilation and remove all sources of ignition in case of a spill or leak . It is also important to note that alvimopan is available only through a restricted program for short-term use (15 doses) due to the potential risk of myocardial infarction with long-term use .

属性

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-JVFUWBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate)
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60166035
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alvimopan competitively binds to mu-opioid receptor in the gastrointestinal tract but, unlike methylnaltrexone which relies upon it ionic charge, alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics. Alvimopan binds to peripheral mu-receptors with a Ki of 0.2 ng/mL., Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels., Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists., This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity.
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alvimopan

CAS RN

156053-89-3, 170098-38-1
Record name Alvimopan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156053-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVIMOPAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvimopan
Reactant of Route 2
Alvimopan
Reactant of Route 3
Alvimopan
Reactant of Route 4
Alvimopan
Reactant of Route 5
Alvimopan
Reactant of Route 6
Alvimopan

Citations

For This Compound
4,060
Citations
P Neary, CP Delaney - Expert opinion on investigational drugs, 2005 - Taylor & Francis
… Alvimopan has a greater affinity for the µ-receptor than … alvimopan to reduce postoperative ileus is an area of rapidly developing interest. This review provides an overview of alvimopan: …
Number of citations: 46 www.tandfonline.com
MP Curran, GW Robins, LJ Scott, CM Perry - Drugs, 2008 - Springer
… ▲ The efficacy of alvimopan in the management of … anastomosis were randomized to receive alvimopan 12 mg or placebo … ▲ In the five phase III trials, alvimopan was significantly more …
Number of citations: 16 link.springer.com
WK Schmidt - The American Journal of Surgery, 2001 - Elsevier
Alvimopan (ADL 8-2698; Adolor Corporation, Exton, PA, USA) is a novel, peripherally restricted opioid antagonist. After oral administration, it has activity specific to the gastrointestinal (…
Number of citations: 231 www.sciencedirect.com
CT Lee, SS Chang, AM Kamat, G Amiel, TL Beard… - European urology, 2014 - Elsevier
… This study examined the effects of alvimopan on bowel recovery in patients undergoing radical cystectomy for bladder cancer. Patients receiving alvimopan experienced quicker bowel …
Number of citations: 218 www.sciencedirect.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2008 - journals.sagepub.com
… the alvimopan 1 mg group, and 5.3 in the alvimopan 6 mg group. Patients in the alvimopan 6 … in patients treated with alvimopan 6 mg. In addition, nausea occurred less frequently in the …
Number of citations: 1 journals.sagepub.com
CP Delaney, BG Wolff, ER Viscusi, AJ Senagore… - Annals of …, 2007 - ncbi.nlm.nih.gov
… in alvimopan phase III trials was performed. Randomized BR patients received alvimopan 6 … In contrast, female patients had better response to alvimopan 12 mg than to alvimopan 6 mg …
Number of citations: 183 www.ncbi.nlm.nih.gov
RW Rodriguez - American journal of health-system pharmacy, 2014 - academic.oup.com
… Literature describing the off-label use of alvimopan in the treatment … alvimopan in OIC nor of methylnaltrexone in postoperative ileus. A greater proportion of patients receiving alvimopan …
Number of citations: 17 academic.oup.com
J Gonenne, M Camilleri, I Ferber, D Burton… - Clinical …, 2005 - Elsevier
… of alvimopan on the regional gastrointestinal tract. Our hypothesis was that alvimopan reverses … Our primary aim was to assess the ability of alvimopan to reverse the effect of codeine …
Number of citations: 142 www.sciencedirect.com
TJ Bell, SA Poston, MD Kraft… - American Journal of …, 2009 - academic.oup.com
… The mean cost of alvimopan based on a mean of 8.9 12-mg doses was $558.00; the alvimopan cost at the upper limit of allowed dosing was $937.50. Combining the alvimopan and …
Number of citations: 61 academic.oup.com
…, Alvimopan Postoperative Ileus Study Group - Diseases of the colon & …, 2005 - Springer
PURPOSE Postoperative ileus presents significant clinical challenges that potentially prolong hospital stay, contribute to readmission, and increase morbidity. There is no approved …
Number of citations: 260 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。